(1H-imidazol-2-ylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine
Overview
Description
“(1H-imidazol-2-ylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine” is a chemical compound with the empirical formula C8H15N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich . However, Sigma-Aldrich does not collect analytical data for this product .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly available. However, the empirical formula is C8H15N3 , which indicates that it contains 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly available. However, the molecular weight is 153.22 .
Mechanism of Action
The mechanism of action of “(1H-imidazol-2-ylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine” is not explicitly stated in the available resources. However, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
Future Directions
The future directions of research involving “(1H-imidazol-2-ylmethyl)isobutyl{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}amine” are not explicitly stated in the available resources. However, given the broad range of biological activities of imidazole derivatives , it is likely that further research will continue to explore their potential applications in various fields.
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-18(2)14-26(17-22-23-10-11-24-22)15-19-8-12-25(13-9-19)16-20-6-4-5-7-21(20)27-3/h4-7,10-11,18-19H,8-9,12-17H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLODHIRALUAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)CC3=NC=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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